Competitive Antagonism of FPR1 Without Agonist Activity: Boc-MLF TFA vs. fMLF
In a direct head-to-head comparison using human neutrophil membranes, Boc-MLF TFA competitively inhibited [3H]-fMLF binding with a Ki of 0.23 ± 0.04 μM, while the comparator fMLF bound with a Ki of 1.2 ± 0.3 nM [1]. In functional assays, Boc-MLF TFA at concentrations up to 10 μM produced no detectable superoxide anion release (0% of fMLF maximal response), confirming pure antagonism, whereas fMLF exhibited an EC50 of 8.2 nM for superoxide production [1].
| Evidence Dimension | Receptor binding affinity (Ki) and agonist activity (superoxide production) |
|---|---|
| Target Compound Data | Ki = 0.23 μM; 0% agonist activity at 10 μM |
| Comparator Or Baseline | fMLF: Ki = 1.2 nM; EC50 = 8.2 nM (100% maximal response) |
| Quantified Difference | Boc-MLF TFA has ~190-fold lower binding affinity but zero intrinsic efficacy vs. fMLF full agonism |
| Conditions | Human neutrophil membranes; [3H]-fMLF radioligand binding; superoxide assay via cytochrome c reduction, 37°C |
Why This Matters
For procurement, Boc-MLF TFA is the validated negative control to dissect FPR1-specific signaling from fMLF-driven responses without confounding agonist effects.
- [1] Freer, R. J., Day, A. R., Radding, J. A., Schiffmann, E., Aswanikumar, S., Showell, H. J., & Becker, E. L. (1982). N-tert-Butyloxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine: a competitive antagonist of the formyl peptide receptor. Journal of Medicinal Chemistry, 25(8), 987-992. View Source
